
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium ion coordinated with pyrimidine ligands. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Ruthenium complexes are known for their catalytic properties and potential therapeutic applications, making this compound a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride typically involves the coordination of ruthenium ions with pyrimidine ligands. One common method involves the reaction of ruthenium chloride with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more pyrimidine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions, such as temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can yield a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Ruthenium complexes are being explored for their anticancer properties. This compound may have potential as a therapeutic agent due to its ability to interact with DNA and other biological molecules.
Industry: In industrial applications, it can be used in catalysis and materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(II) tris(bipyridine) chloride: Another ruthenium complex with similar catalytic and biological properties.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and used in medicinal chemistry.
Uniqueness
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is unique due to its specific ligand structure, which can impart distinct properties compared to other ruthenium complexes. The presence of pyrimidine ligands can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C24H18ClN12Ru+ |
|---|---|
Peso molecular |
611.0 g/mol |
Nombre IUPAC |
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q3*-2;;+8/p-1 |
Clave InChI |
LSCJLIGWJJTYDK-UHFFFAOYSA-M |
SMILES canónico |
C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.[Cl-].[Ru+8] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


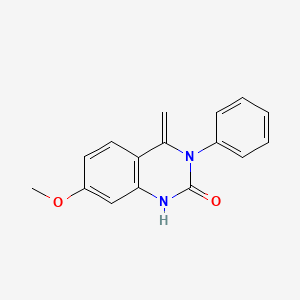
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
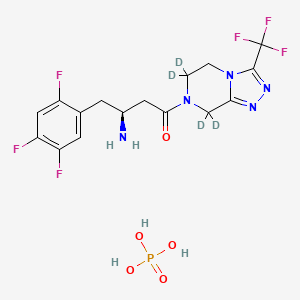
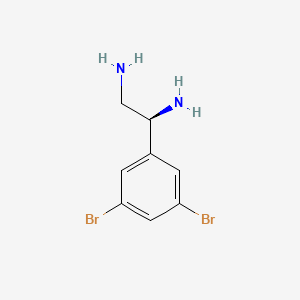

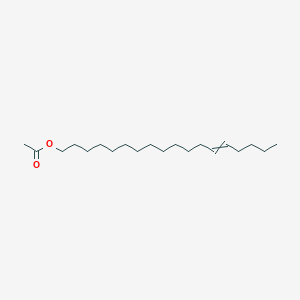

methanone](/img/structure/B12446633.png)
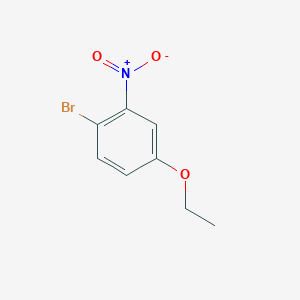
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
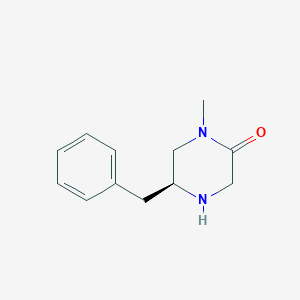
![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
